Dehydro Lovastatin

Description

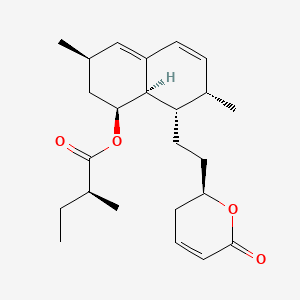

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIVMHAGTHFLMO-OCAGQIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747447 | |

| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109273-98-5 | |

| Record name | Dehydromonacolin K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109273-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-(2-((2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109273985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R,7S,8S,8AR)-3,7-DIMETHYL-8-(2-((2R)-6-OXO-3,6-DIHYDRO-2H-PYRAN-2-YL)ETHYL)-1,2,3,7,8,8A-HEXAHYDRONAPHTHALEN-1-YL (2S)-2-METHYLBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BW5MV3UB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydro Lovastatin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Lovastatin, a prominent impurity and derivative of the widely prescribed cholesterol-lowering drug Lovastatin, has garnered increasing interest for its distinct biological profile. While structurally similar to its parent compound, this compound exhibits attenuated lipid-lowering capabilities alongside pronounced anti-inflammatory properties. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for its synthesis, purification, and analytical characterization, and visualizes key signaling pathways and experimental workflows to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, systematically named [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate, is characterized by a desaturation in the lactone ring compared to Lovastatin. This structural modification significantly influences its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₄O₄ | [1][2] |

| Molecular Weight | 386.53 g/mol | [1][2] |

| CAS Number | 109273-98-5 | [1] |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | [1] |

| SMILES | CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C=C2C=C--INVALID-LINK----INVALID-LINK--[C@@H]12 | [3] |

| Melting Point | 126-129 °C | [4] |

| Boiling Point (Predicted) | 530.5 ± 50.0 °C | [4] |

| Solubility | Soluble in methanol, chloroform (slightly), dichloromethane (sparingly) | [4][5] |

| Appearance | Off-white to pale beige solid | [4] |

Biological and Pharmacological Properties

Mechanism of Action and HMG-CoA Reductase Inhibition

Like its parent compound, Lovastatin, this compound is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. However, studies have indicated that the lipidemia-modulating effect of this compound is less potent than that of Lovastatin.[5][6] This suggests a lower binding affinity or inhibitory activity towards the HMG-CoA reductase enzyme. The lactone ring of statins is known to be crucial for their inhibitory activity, and the presence of the double bond in this compound's lactone moiety likely alters its interaction with the enzyme's active site.

Anti-inflammatory Activity

A significant finding is that this compound exhibits an anti-inflammatory effect that is comparable to that of Lovastatin.[5][6] This property is of particular interest as it suggests a potential therapeutic application independent of its cholesterol-lowering effects. The anti-inflammatory actions of statins are thought to be mediated through various mechanisms, including the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho, Ras, and Rac. These proteins are involved in a multitude of cellular processes, including inflammatory signaling.

Anticancer Potential

Lovastatin has been shown to possess anticancer properties by inhibiting tumor cell proliferation, angiogenesis, and inducing apoptosis.[7][8][9] These effects are also linked to the inhibition of the mevalonate pathway, which is crucial for the synthesis of intermediates required for cell growth and survival. While specific studies on the anticancer activity of this compound are limited, its structural similarity to Lovastatin suggests that it may also exhibit similar, albeit potentially modulated, anticancer effects.

Signaling Pathways

The biological effects of this compound, particularly its anti-inflammatory and potential anticancer activities, are mediated through its influence on various intracellular signaling pathways. As a derivative of Lovastatin, it is expected to impact pathways regulated by the mevalonate cascade.

Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

Figure 2: Proposed Mechanism of Anti-inflammatory Action of this compound.

Experimental Protocols

Synthesis of this compound

This compound is often formed as a byproduct during the fermentation process for Lovastatin production or can be synthesized from Lovastatin.[10]

Protocol: Dehydration of Lovastatin to this compound

-

Dissolution: Dissolve Lovastatin in a suitable organic solvent (e.g., toluene).

-

Acid Catalysis: Add a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude this compound using column chromatography on silica gel.

Figure 3: Experimental Workflow for the Synthesis of this compound.

Purification of this compound

Purification of this compound from a mixture containing Lovastatin and other impurities can be achieved using chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Sample Preparation: Dissolve the crude mixture in a suitable solvent compatible with the mobile phase.

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typically used.

-

Detection: Monitor the elution at a wavelength of 238 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain pure this compound.

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% phosphoric acid).[11]

-

Flow Rate: 1.0 - 1.5 mL/min.[11]

-

Retention Time: this compound typically elutes earlier than Lovastatin due to its increased non-polarity.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR are used to confirm the chemical structure. Key distinguishing features in the ¹H NMR spectrum of this compound compared to Lovastatin are the signals corresponding to the protons on the double bond within the lactone ring.[13][14][15][16]

4.3.3. Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is typically observed.[13][17][18][19]

Conclusion

This compound presents a fascinating case of a molecular modification leading to a significant shift in biological activity. Its reduced impact on cholesterol synthesis, coupled with a retained, potent anti-inflammatory response, opens new avenues for therapeutic exploration. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with practical experimental protocols to facilitate further investigation into its potential as a novel therapeutic agent. The provided visualizations of key pathways and workflows serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the mechanisms underlying its distinct pharmacological profile and to explore its full therapeutic potential.

References

- 1. Lovastatin - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of lovastatin and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emergingstandards.usp.org [emergingstandards.usp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Relationship between lipidemia-modulating and anti-inflammatory effects of dehydrolovastatin | Semantic Scholar [semanticscholar.org]

- 7. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. CN101230055B - Lovastatin analogue as well as preparation method and uses thereof - Google Patents [patents.google.com]

- 11. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Dehydro Lovastatin: An In-depth Technical Guide on the Core Mechanism of Action

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin, also known as anhydrolovastatin or dehydromonacolin K, is a derivative of lovastatin, a well-established member of the statin class of drugs used to lower cholesterol.[1] While lovastatin is extensively studied for its potent inhibition of HMG-CoA reductase, specific research on the detailed mechanism of action of this compound is limited in publicly available scientific literature. Due to its structural similarity to lovastatin, it is hypothesized that this compound may exert its biological effects through similar pathways. This guide provides a comprehensive overview of the well-documented mechanism of action of lovastatin as a surrogate to understand the potential activities of its dehydro counterpart.

The primary mode of action for lovastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3][4] This inhibition leads to a cascade of downstream effects, not only impacting cholesterol levels but also influencing various cellular signaling pathways implicated in cancer, inflammation, and cellular proliferation.[5][6]

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Lovastatin is administered as an inactive lactone prodrug and is converted in vivo to its active β-hydroxy acid form.[2][4] This active form is structurally similar to the endogenous substrate, HMG-CoA, allowing it to competitively bind to the active site of HMG-CoA reductase.[3][5] This binding prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[2][3] The inhibition of this step is highly potent, with lovastatin exhibiting a high affinity for HMG-CoA reductase.[7]

The reduction in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptor expression on the surface of hepatocytes.[3][8] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, further contributing to the lipid-lowering effect of the drug.[3][4]

Quantitative Data on HMG-CoA Reductase Inhibition by Lovastatin

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.6 nM | Cell-free assay | [7] |

| IC50 | 3.4 nM | Cell-free assay | [9] |

| IC50 | 74 ng/mL | Cell-free in vitro assay | |

| IC50 | 0.05 µM | Inhibition of [14C]acetate incorporation into cholesterol in HEP G2 cells | [9] |

Pleiotropic Effects Beyond Cholesterol Reduction

The inhibition of the mevalonate pathway by lovastatin extends beyond cholesterol synthesis, affecting the production of other essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These molecules are critical for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho.[6][7] Disruption of protein prenylation interferes with their proper membrane localization and function, leading to the "pleiotropic" effects of statins.

Key Signaling Pathways Modulated by Lovastatin

-

Ras/ERK Pathway: Lovastatin has been shown to inhibit the activation of Ras, a key signaling protein involved in cell proliferation and survival.[6] This inhibition leads to a downstream decrease in the phosphorylation of ERK1/2, ultimately affecting gene expression and promoting apoptosis in certain cell types.[6]

-

RhoA Signaling: By depleting GGPP, lovastatin indirectly inhibits the activity of RhoA GTPase.[7] This has been linked to the suppression of both canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ signaling pathways in colon cancer cells.

-

Apoptosis Induction: Lovastatin can induce apoptosis in various cancer cell lines.[5] This is achieved through multiple mechanisms, including the activation of caspase-3, release of mitochondrial cytochrome c, and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][7]

Visualizing the Mechanism of Action

HMG-CoA Reductase Inhibition and Downstream Effects

Caption: Inhibition of HMG-CoA reductase by lovastatin blocks the mevalonate pathway.

Lovastatin's Impact on the Ras/ERK Signaling Pathway

Caption: Lovastatin inhibits the Ras/ERK pathway, promoting apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies commonly used to investigate the mechanism of action of statins like lovastatin.

HMG-CoA Reductase Activity Assay

This assay measures the inhibitory effect of a compound on the activity of HMG-CoA reductase.

-

Principle: The assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by the enzyme.

-

Protocol Outline:

-

A reaction mixture is prepared containing HMG-CoA reductase, NADPH, and a buffer solution.

-

The test compound (e.g., lovastatin) at various concentrations is added to the mixture.

-

The reaction is initiated by the addition of the substrate, HMG-CoA.

-

The change in absorbance at 340 nm is monitored over time to determine the reaction rate.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of a compound on cancer cells.

-

MTT Assay (Cell Viability):

-

Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cells are treated with the test compound.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

-

Protocol Outline:

-

Cells are treated with the test compound for various time points.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Conclusion

References

- 1. Dehydromonacolin K | C24H34O4 | CID 71315317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lovastatin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 4. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 8. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Red Yeast Rice or Lovastatin? A Comparative Evaluation of Safety and Efficacy Through a Multifaceted Approach - PMC [pmc.ncbi.nlm.nih.gov]

Dehydro Lovastatin vs. Lovastatin: A Comprehensive Structural and Functional Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and functional differences between Lovastatin, a well-established HMG-CoA reductase inhibitor, and its derivative, Dehydro Lovastatin. This document outlines their core structural distinctions, comparative physicochemical and biological properties, and relevant experimental methodologies.

Core Structural Differences

Lovastatin and this compound share a common hexahydronaphthalene core structure and a methylbutyrate side chain. The primary structural distinction lies within the lactone ring. This compound is characterized by the presence of a double bond within this ring, resulting from a dehydration reaction at the 2' and 3' positions of the Lovastatin molecule. This seemingly minor alteration leads to significant differences in their chemical formula, molecular weight, and potentially their biological activity.

Table 1: Comparison of Core Structural and Physicochemical Properties

| Property | Lovastatin | This compound |

| Molecular Formula | C24H36O5 | C24H34O4 |

| Molecular Weight | 404.54 g/mol | 386.52 g/mol |

| Key Structural Feature | Saturated lactone ring | Unsaturated lactone ring (double bond) |

| Predicted XlogP | 4.3 | 5.4 |

Note: Some physicochemical data for this compound is based on predicted values due to limited available experimental data.

Biological Activity: HMG-CoA Reductase Inhibition

Lovastatin is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It is administered as an inactive prodrug in its lactone form and is hydrolyzed in vivo to its active β-hydroxy acid form. This open-ring form mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the reductase enzyme with high affinity.

The biological activity of this compound, specifically its capacity to inhibit HMG-CoA reductase, is not as extensively documented in publicly available literature. However, its structural similarity to Lovastatin suggests it may also possess inhibitory activity. A recent study has shown that a derivative of Lovastatin, Dehydrolovastatin, can ameliorate ulcerative colitis in mice by suppressing inflammatory pathways.[3] Further research is required to fully elucidate its potency as an HMG-CoA reductase inhibitor in comparison to Lovastatin.

Table 2: HMG-CoA Reductase Inhibitory Activity of Lovastatin

| Compound | Inhibition Parameter | Value |

| Lovastatin | IC50 (cell-free assay) | 3.4 nM[1] |

| Lovastatin | Ki | 0.6 nM |

| Lovastatin | IC50 (rat liver cells) | 2.3 nM[2] |

| Lovastatin | IC50 (HepG2 cells) | 5 nM[2] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: Synthesis of this compound from Lovastatin

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation of Lovastatin and this compound

This protocol is adapted from established methods for the analysis of Lovastatin and its impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare standard solutions of Lovastatin and a sample containing this compound in the mobile phase.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks corresponding to Lovastatin and this compound based on their retention times, which will differ due to the difference in polarity. This compound is expected to have a slightly different retention time than Lovastatin.

Protocol 3: Conversion of Lovastatin (Lactone) to its Active Hydroxy Acid Form

This protocol describes the hydrolysis of the lactone ring of Lovastatin to its biologically active open-ring form.

Materials:

-

Lovastatin

-

0.1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl) solution

-

Water

-

Acetonitrile

Procedure:

-

Dissolve a known amount of Lovastatin in a minimal amount of acetonitrile.

-

Add an excess of 0.1 M NaOH solution to the Lovastatin solution.

-

Incubate the mixture at room temperature for approximately 2 hours to allow for complete hydrolysis of the lactone ring.

-

Neutralize the solution by adding an equimolar amount of 0.1 M HCl.

-

The resulting solution contains the hydroxy acid form of Lovastatin and can be used for biological assays.

Visualizations

References

The Architecture of a Statin: An In-depth Technical Guide to the Dehydrolovastatin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolovastatin, a key intermediate in the biosynthesis of the cholesterol-lowering drug lovastatin, is a fungal polyketide of significant medical and industrial interest. Produced primarily by the filamentous fungus Aspergillus terreus, its intricate molecular structure is the product of a sophisticated and elegantly regulated enzymatic assembly line. A comprehensive understanding of the dehydrolovastatin biosynthetic pathway is paramount for endeavors in metabolic engineering to enhance production titers, as well as for the bio-prospecting and synthetic biology efforts aimed at generating novel statin analogues with improved therapeutic profiles. This technical guide provides a deep dive into the core molecular machinery governing dehydrolovastatin synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Dehydrolovastatin Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of dehydrolovastatin is orchestrated by a cohort of enzymes encoded by a contiguous gene cluster in Aspergillus terreus. The pathway can be conceptually divided into three main stages: the assembly of the polyketide backbones, the intricate cyclization to form the characteristic decalin ring system, and the subsequent tailoring reactions.[1][2]

At the heart of this process are two Type I iterative polyketide synthases (PKSs):

-

Lovastatin Nonaketide Synthase (LNKS or LovB): This megasynthase is responsible for the synthesis of the main C18 polyketide chain, dihydromonacolin L. It iteratively condenses one acetyl-CoA starter unit with eight malonyl-CoA extender units.[3][4] The process is assisted by a discrete, trans-acting enoyl reductase.

-

Lovastatin Diketide Synthase (LDKS or LovF): A second PKS, LovF, synthesizes the C5 α-S-methylbutyryl side chain from one acetyl-CoA and one malonyl-CoA.[2][5]

Following the synthesis of the nonaketide, a series of tailoring enzymes modify the structure to yield dehydrolovastatin and ultimately lovastatin:

-

Enoyl Reductase (LovC): This enzyme acts in trans with LovB to selectively reduce specific enoyl intermediates during the iterative synthesis of the nonaketide chain.[5]

-

Monooxygenase (LovA): A cytochrome P450 monooxygenase that catalyzes the hydroxylation of dihydromonacolin L to yield monacolin J.[1][2]

-

Transesterase (LovD): This enzyme catalyzes the final step in lovastatin biosynthesis, the esterification of the monacolin J core with the α-S-methylbutyryl side chain synthesized by LovF.[2][5]

-

Thioesterase (LovG): LovG is responsible for the hydrolytic release of the completed dihydromonacolin L from the LovB acyl carrier protein (ACP) domain, enabling enzyme turnover.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The production of dehydrolovastatin and its derivatives is influenced by a multitude of factors, including the genetic background of the producing strain, fermentation conditions, and nutrient availability. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Lovastatin Production in Aspergillus terreus under Different Fermentation Conditions

| Strain | Fermentation Type | Substrate(s) | Lovastatin Titer (mg/L) | Reference |

| A. terreus JPM3-UV1 | Submerged | Not specified | 1553.02 | [6] |

| A. terreus ATCC 20542 | Submerged | Glucose, Peptonized Milk, Yeast Extract | 304 | [7] |

| A. terreus (gedCΔ*accox) | Submerged | Glycerol and Lactose | 152 | [8][9][10] |

| A. terreus | Solid-State | Wheat Bran | 12.5 mg/g | |

| A. terreus | Solid-State | Rice Straw | 157.07 mg/kg | |

| A. terreus UV-4 | Submerged | Glucose, Corn Steep Liquor | 3249.95 | [11] |

| A. terreus | Submerged | Supplemented with l-Cys, LA, and B2 | 2373.99 | [12] |

Table 2: Kinetic Parameters of Key Enzymes in the Dehydrolovastatin Biosynthesis Pathway

| Enzyme | Domain/Substrate | Km | kcat | kcat/Km | Reference |

| LovB (MAT domain) | Malonyl-CoA | - | - | 0.62 min-1µM-1 | [13] |

| LovB (MAT domain) | Acetyl-CoA | - | - | 0.032 min-1µM-1 | [13] |

| LovC | Crotonyl-CoA | 540 µM | 0.048 s-1 | 8.9 x 10-5 s-1µM-1 |

Table 3: Intracellular Metabolite Concentrations in Engineered Aspergillus terreus

| Metabolite | Strain | Fold Change vs. Wild-Type | Reference |

| Acetyl-CoA | gedCΔaccox | +420% | [8][9][10] |

| Malonyl-CoA | gedCΔaccox | +48% | [8][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the dehydrolovastatin biosynthetic pathway.

Fermentation of Aspergillus terreus for Lovastatin Production

Objective: To cultivate Aspergillus terreus for the production of lovastatin.

Materials:

-

Aspergillus terreus strain (e.g., ATCC 20542)

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production medium (e.g., a defined medium with glucose and a suitable nitrogen source, or a complex medium)[7]

-

Sterile flasks and incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of A. terreus spores into a flask containing seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.[14]

-

Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).[14]

-

Fermentation: Incubate the production flasks at 25-28°C on a rotary shaker at 200 rpm for 7-14 days.[14] Monitor the fermentation by periodically measuring biomass and lovastatin concentration.

Extraction and Quantification of Lovastatin by HPLC

Objective: To extract and quantify lovastatin from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

HPLC system with a C18 reverse-phase column and UV detector

-

Lovastatin standard

Procedure:

-

Extraction: Acidify the fermentation broth to pH 3.0 with phosphoric acid. Extract the broth with an equal volume of ethyl acetate. Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator.

-

Sample Preparation: Re-dissolve the dried extract in a known volume of the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Quantification: Prepare a standard curve using known concentrations of a lovastatin standard. Compare the peak area of the lovastatin peak in the sample chromatogram to the standard curve to determine the concentration.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes in the lovastatin biosynthetic cluster.

Materials:

-

Fungal mycelia

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., lovB, lovF) and a reference gene (e.g., actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Extract total RNA using a suitable kit following the manufacturer's instructions.[14]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[14]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.[14]

-

qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and qPCR master mix. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[14]

Mandatory Visualizations

The intricate relationships within the dehydrolovastatin biosynthetic pathway and the logical flow of experimental procedures can be effectively visualized using diagrams.

Conclusion

The dehydrolovastatin biosynthetic pathway in Aspergillus terreus represents a remarkable example of nature's ability to construct complex and medicinally valuable molecules. A deep and quantitative understanding of this pathway, from the kinetics of its constituent enzymes to the regulation of its gene cluster, is essential for advancing both fundamental knowledge and industrial applications. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore and engineer this fascinating metabolic route, with the ultimate goal of improving the production of this life-saving class of drugs and discovering novel statin-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of lovastatin and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of polyketide synthase activity by accessory proteins during lovastatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increasing Lovastatin Production by Re-routing the Precursors Flow of Aspergillus terreus via Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increasing Lovastatin Production by Re-routing the Precursors Flow of Aspergillus terreus via Metabolic Engineering | Semantic Scholar [semanticscholar.org]

- 11. Upstream and downstream processing of lovastatin by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Lovastatin Production via Targeted Medium Supplementation in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical characterization of the minimal polyketide synthase domains in the lovastatin nonaketide synthase LovB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. journal.waocp.org [journal.waocp.org]

Dehydro Lovastatin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Lovastatin, a naturally occurring derivative of the cholesterol-lowering drug Lovastatin, is gaining interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its presence as a significant byproduct in the fermentation of Lovastatin by various fungal strains. Detailed methodologies for the isolation and purification of this compound from fermentation broths are presented, with a focus on preparative high-performance liquid chromatography (HPLC). Furthermore, this document elucidates the biosynthetic origins of this compound, offering insights into the enzymatic pathways that lead to its formation. Quantitative data on Lovastatin production from key fungal species are summarized, providing a basis for estimating potential this compound yields. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and production of statin-based pharmaceuticals.

Natural Sources of this compound

This compound, also known as Dehydromonacolin K, is not typically produced as a primary metabolite by microorganisms. Instead, it is consistently found as a naturally occurring impurity or derivative in the fermentation broths of fungi that produce Lovastatin. The primary natural sources of this compound are therefore the same fungal strains utilized for the industrial production of Lovastatin.

Key Lovastatin-Producing Fungi:

-

Monascus purpureus : This mold is traditionally used in the production of red yeast rice, a food product that naturally contains Lovastatin and, consequently, this compound.

-

Aspergillus terreus : A widely used fungus in the industrial fermentation of Lovastatin. This compound is a known impurity in these fermentation processes.

-

Aspergillus sclerotiorum : This species has also been identified as a producer of Lovastatin, and thus is a potential source of this compound.

While this compound is considered an impurity in the context of Lovastatin production, its consistent presence makes these fermentation processes a viable source for its isolation for research and development purposes.

Quantitative Data on Statin Production

Precise quantitative data for this compound yields from fermentation are not extensively reported in the literature, as the focus has traditionally been on maximizing Lovastatin production and minimizing impurities. However, the concentration of this compound is directly related to the overall Lovastatin titer. The following table summarizes reported Lovastatin yields from various fungal fermentations, which can serve as an indicator of the potential for this compound presence. It has been noted that dihydro-analogs of statins can be present at levels around 0.01% of the main statin compound.

| Fungal Strain | Fermentation Type | Substrate | Lovastatin Yield | Reference |

| Aspergillus terreus | Submerged Fermentation | Glucose, Peptonized Milk, Yeast Extract | 304 mg/L | [1] |

| Aspergillus terreus | Submerged Fermentation | Glucose, Corn Steep Liquor | 471.91 mg/L (broth), 409.56 mg/L (mycelia) | [2] |

| Aspergillus terreus | Solid-State Fermentation | Sugarcane Bagasse | 18.2 mg/g | [3] |

| Monascus purpureus | Submerged Fermentation | Synthetic Medium | 737 mg/L | [4] |

| Monascus sanguineus | Solid-State Fermentation | Wheat Bran | 0.402 mg/g | [5] |

| Aspergillus sclerotiorum | Solid-State Fermentation | Soya Bean Sludge with Palm Oil | 20 mg/g |

Biosynthesis of this compound

This compound is a structural analog of Lovastatin, and its biosynthesis is intrinsically linked to the Lovastatin biosynthetic pathway. The core of Lovastatin is assembled by a polyketide synthase (PKS) enzyme. This compound is believed to be formed through a dehydration event occurring on the Lovastatin molecule or one of its immediate precursors. This dehydration likely involves the loss of a water molecule from the hexahydronaphthalene ring system of Lovastatin. While the specific enzyme responsible for this dehydration has not been definitively identified, it is plausible that it occurs as a side reaction of one of the tailoring enzymes involved in the later steps of Lovastatin biosynthesis, or potentially as a non-enzymatic transformation under certain fermentation conditions.

Isolation of this compound

The isolation of this compound from a complex fermentation broth is a multi-step process that involves extraction followed by chromatographic purification. As this compound is an impurity, the initial steps are similar to those for Lovastatin purification, with the final purification step tailored to separate this compound from Lovastatin and other related compounds.

Experimental Protocols

4.1.1. Fermentation Broth Extraction

This initial step aims to extract the statin compounds from the fermentation broth.

-

Protocol:

-

Acidify the whole fermentation broth to a pH of approximately 3.0-4.0 using an acid such as phosphoric acid or hydrochloric acid. This step facilitates the conversion of the open hydroxy acid form of the statins to their lactone form, which is more soluble in organic solvents.

-

Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butyl acetate.

-

Separate the organic phase from the aqueous phase.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract containing a mixture of Lovastatin, this compound, and other metabolites.

-

4.1.2. Preparative High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is the most effective method for isolating this compound from the crude extract due to its high resolution.

-

Protocol:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent, such as acetonitrile, to create an "impurity-enriched sample." The concentration will depend on the capacity of the preparative HPLC column.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used. For preparative scale, a larger diameter column (e.g., 50 mm) is required.

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like phosphoric acid to improve peak shape) is commonly employed. The exact gradient profile will need to be optimized to achieve the best separation between Lovastatin and this compound.

-

Detection: UV detection at 238 nm is suitable for detecting both Lovastatin and this compound.

-

-

Isolation Procedure:

-

Inject the prepared sample onto the preparative HPLC column.

-

Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The retention time of this compound will be different from that of Lovastatin.

-

Combine the collected fractions containing pure this compound.

-

-

Post-Purification:

-

Concentrate the pooled fractions under vacuum to remove the HPLC solvents.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to obtain pure this compound as a solid.

-

-

Experimental Workflow Diagram

Conclusion

This compound, a naturally occurring derivative of Lovastatin, can be reliably sourced from the fermentation broths of Lovastatin-producing fungi, primarily Monascus purpureus and Aspergillus terreus. While considered an impurity in large-scale Lovastatin production, its consistent presence provides an opportunity for its targeted isolation. The methodologies outlined in this guide, particularly the use of preparative HPLC, offer a robust pathway for obtaining pure this compound for further scientific investigation and potential therapeutic development. The provided data on Lovastatin yields and the elucidation of the biosynthetic relationship between Lovastatin and this compound will aid researchers in optimizing fermentation and purification strategies. This comprehensive technical guide serves as a foundational resource for the scientific and industrial communities engaged in the study and application of statins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. Lovastatin production by an oleaginous fungus, Aspergillus terreus KPR12 using sago processing wastewater (SWW) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Profile of Dehydro Lovastatin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lovastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its production, primarily through fermentation by Aspergillus terreus, can lead to the formation of various related substances, including dehydro lovastatin.[3][4] this compound is characterized by the introduction of an additional double bond within the lactone ring of the lovastatin molecule. The presence and quantity of such impurities are critical parameters in the manufacturing and quality control of lovastatin as a pharmaceutical ingredient. This guide serves as a comprehensive resource for the analytical techniques used to characterize this compound.

Spectroscopic Data

While specific spectral assignments for this compound are not publicly available, the following tables are structured to present the anticipated data based on the known spectroscopic characteristics of lovastatin and related statins. This serves as a template for researchers to populate upon experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively, and confirm the position of the additional double bond.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Unavailable | |||

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Unavailable | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester, lactone, and alkene functionalities.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Unavailable | ||

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular formula for this compound is C₂₄H₃₄O₄.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data Unavailable | ||

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).[4] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

-

The spectral width should cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Data processing is similar to ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.[5] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film on a KBr or NaCl plate by evaporating the solvent.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) compatible with the ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system for separation from other components.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Signaling Pathways and Workflows

Lovastatin Biosynthetic Pathway

This compound is a derivative of lovastatin, and its formation is intrinsically linked to the lovastatin biosynthetic pathway in fungi like Aspergillus terreus. Understanding this pathway is crucial for controlling the formation of such impurities. The pathway involves two main polyketide synthases (PKS), LovB and LovF, which synthesize the nonaketide and diketide portions of the molecule, respectively.[3] These are then combined and modified by a series of enzymes to produce lovastatin.

Experimental Workflow for Impurity Characterization

The logical flow for isolating and identifying an unknown impurity like this compound from a bulk sample of lovastatin involves a series of chromatographic and spectroscopic techniques.

Conclusion

The characterization of this compound is a critical aspect of quality control in the pharmaceutical production of lovastatin. This guide provides a comprehensive framework for the spectroscopic analysis of this impurity, including templates for data presentation and detailed experimental protocols. While specific quantitative data for this compound remains elusive in publicly accessible literature, the methodologies and structural context provided herein offer a robust foundation for researchers and scientists in drug development to generate and interpret the necessary analytical data. The provided workflows for biosynthesis and impurity characterization further aid in understanding the origin and identification process of this compound.

References

- 1. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydro Lovastatin: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin is a significant impurity and degradation product of lovastatin, a widely prescribed medication for the management of hypercholesterolemia. As a member of the statin class of drugs, lovastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The presence of this compound in active pharmaceutical ingredients (APIs) and formulated drug products is a critical quality attribute that requires careful monitoring and control. Understanding the solubility of this compound in various solvents is paramount for the development of robust analytical methods, purification strategies, and stable formulations.

This technical guide provides a comprehensive overview of the available solubility data for this compound and its parent compound, lovastatin. It details established experimental protocols for solubility determination and presents relevant metabolic pathway information to provide a broader context for researchers in the field.

Solubility Data

To provide a valuable point of reference, this guide includes extensive quantitative solubility data for the parent compound, lovastatin. This information can serve as a useful surrogate for estimating the solubility behavior of this compound, given their structural similarities.

Lovastatin Solubility Data

The solubility of lovastatin has been determined in a wide range of solvents. The following tables summarize this data for easy comparison.

Table 1: Solubility of Lovastatin in Various Organic Solvents at 25°C [3]

| Solvent | Solubility (mg/mL) |

| Chloroform | 350 |

| N,N-Dimethylformamide | 90 |

| Acetone | 47 |

| Acetonitrile | 28 |

| Methanol | 28 |

| iso-Propanol | 20 |

| Ethanol | 16 |

| iso-Butanol | 14 |

| n-Propanol | 11 |

| n-Butanol | 7 |

| n-Octanol | 2 |

Table 2: Solubility of Lovastatin in Aqueous and Other Solvents

| Solvent System | Solubility (mg/mL) | Reference |

| Water | Insoluble | [4] |

| Ethanol, Methanol, Acetonitrile | Sparingly Soluble | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [5] |

| Ethanol | ~20 | [5] |

| DMSO | ~20 | [5] |

| Dimethylformamide (DMF) | ~15 | [5] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The following section outlines a detailed methodology for determining the solubility of statin compounds, which can be readily adapted for this compound. The protocol is based on the widely used High-Performance Liquid Chromatography (HPLC) method.

Protocol: Determination of Statin Solubility by HPLC

1. Materials and Reagents:

-

Statin compound (e.g., this compound)

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, water, buffer solutions)

-

HPLC-grade solvents for mobile phase

-

Reference standard of the statin compound

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

HPLC system with a UV detector

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of the statin reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.

3. Sample Preparation (Equilibrium Solubility Method):

-

Add an excess amount of the statin compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

After the equilibration period, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range.

4. HPLC Analysis:

-

Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase suitable for the separation of the statin. For lovastatin and its derivatives, a common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a pH adjustment.[6]

-

Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

Calculate the solubility of the statin in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.

5. Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Signaling and Metabolic Pathways

This compound is a direct metabolite and degradation product of lovastatin. Therefore, its biological context is intrinsically linked to the metabolic pathway of lovastatin. Lovastatin itself is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This active form competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4]

Lovastatin Biosynthetic and Metabolic Pathway

The following diagram illustrates the key steps in the biosynthesis of lovastatin and its conversion to the active form, which is the primary mechanism of its therapeutic action.

Caption: Biosynthetic pathway of cholesterol and the mechanism of action of lovastatin.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described above can be visualized as follows:

Caption: General experimental workflow for determining the solubility of a statin compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for researchers and drug development professionals. By leveraging the comprehensive solubility data of the parent compound, lovastatin, and employing the detailed experimental protocols outlined herein, scientists can effectively determine the solubility of this compound in various solvents of interest. This critical information will undoubtedly facilitate the development of improved analytical methodologies, purification processes, and ultimately, safer and more stable pharmaceutical formulations. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of the key concepts, further aiding in the understanding and practical application of this knowledge.

References

Dehydro Lovastatin: An In-depth Technical Guide on its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin, identified as a significant impurity and degradation product of the cholesterol-lowering drug lovastatin, is of critical interest in pharmaceutical development and quality control.[1][2] As a dehydration product of lovastatin, its presence in the active pharmaceutical ingredient (API) or final drug product can indicate manufacturing process inconsistencies or instability upon storage.[3] Understanding the stability and degradation profile of this compound is paramount for ensuring the safety, efficacy, and quality of lovastatin-containing therapeutics. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, primarily in the context of its parent compound's degradation, and outlines the experimental protocols for its analysis.

Chemical Profile of this compound

This compound is structurally similar to lovastatin, differing by the presence of an additional double bond resulting from a dehydration reaction. It is recognized by the European Pharmacopoeia as "Lovastatin EP Impurity C".[4] A notable variant is 2,3-Dehydro Lovastatin Acid (in its sodium salt form), which is described as a process-related impurity.[3] This form is characterized as being potentially more susceptible to isomerization under acidic or thermal stress, suggesting inherent instability.[3]

Stability Profile of Lovastatin: Context for this compound Formation

The stability of this compound is intrinsically linked to the degradation of lovastatin. Forced degradation studies on lovastatin provide the primary context for understanding the conditions under which this compound is formed and may subsequently degrade. Lovastatin is known to be susceptible to degradation under a variety of stress conditions, including hydrolysis, oxidation, and thermal stress.[5][6]

Forced Degradation of Lovastatin

A comprehensive forced degradation study of lovastatin was conducted to identify its potential degradation products and to develop a stability-indicating analytical method.[7][8] The results of this study are summarized in the table below, providing insight into the conditions that can lead to the formation of impurities, including this compound.

| Stress Condition | Reagents and Duration | Major Degradation Products | Observations |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Lovastatin Acid (22.7%) | Significant degradation to the hydroxy acid form. |

| Basic Hydrolysis | 0.01 M NaOH at room temperature for 2 hours | Lovastatin Acid (99.9%) | Complete degradation of lovastatin.[7] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Lovastatin Acid (3.7%) and other minor products | Moderate degradation observed. |

| Thermal Degradation | 105°C for 5 days | Minor unspecified degradation products | Lovastatin is relatively stable to dry heat.[7] |

| Photolytic Degradation | UV/Vis light exposure | Minor unspecified degradation products | Lovastatin shows some sensitivity to light.[9] |

Degradation Profile of this compound

Formation of this compound

This compound is primarily formed through the dehydration of lovastatin. This can occur during the fermentation process in the manufacturing of lovastatin or as a result of subsequent stress conditions such as heat and acidity.[3]

Intrinsic Stability and Further Degradation

Direct and detailed studies on the intrinsic stability and degradation pathways of isolated this compound are not extensively available in the public domain. However, it is noted that 2,3-Dehydro Lovastatin Acid may be prone to isomerization, particularly under acidic or thermal stress.[3] This suggests that once formed, this compound may undergo further chemical transformations, the specifics of which require further investigation. The primary degradation pathway for lovastatin itself is the hydrolytic opening of the lactone ring to form lovastatin hydroxy acid, a process that is highly dependent on pH.[10][11][12][13]

Experimental Protocols

A validated stability-indicating analytical method is crucial for the accurate quantification of lovastatin and the detection of its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[1][14]

Stability-Indicating HPLC Method for Lovastatin and Impurities

The following method is based on a validated procedure for the analysis of lovastatin and its related compounds, including this compound.[8]

-

Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

-

Column: CORTECS C18, 90Å, (4.6 x 150) mm, 2.7 µm (or equivalent).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate buffer, pH 3.6) and an organic solvent (e.g., acetonitrile).[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 238 nm for lovastatin and its impurities.[8]

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of acetonitrile and water.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of analytical methods.[15] A general protocol for the forced degradation of a statin drug substance is as follows:

-

Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the drug substance solution with a base (e.g., 0.01 M - 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Expose the drug substance solution to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several days.

-

Photodegradation: Expose the solid drug substance and its solution to UV and visible light.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Degradation Pathways of Lovastatin

Experimental Workflow for Forced Degradation Studies

References

- 1. Lovastatin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. Lovastatin EP Impurity C | LGC Standards [lgcstandards.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. emergingstandards.usp.org [emergingstandards.usp.org]

- 8. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 9. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An investigation involving a comparison between the hydrolytic degradation of lovastatin and simvastatin using HPLC - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 11. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]

- 12. EP0486153A2 - Enzymatic hydrolysis of lovastatin acid using an enzyme derived from Clonostachys compactiuscula - Google Patents [patents.google.com]

- 13. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Dehydrolovastatin from Lovastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolovastatin is a derivative of lovastatin, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. It is often found as a process-related impurity during the fermentation or chemical synthesis of lovastatin.[1] Interest in dehydrolovastatin and other statin derivatives continues to grow due to their potential biological activities and roles as analytical standards in quality control processes. This document provides a detailed protocol for the laboratory-scale synthesis of dehydrolovastatin from lovastatin via allylic oxidation, a common and effective method for the dehydrogenation of cyclic alkenes.

Principle

The synthesis of dehydrolovastatin from lovastatin can be achieved through an allylic oxidation reaction. This method introduces a new double bond into the hexahydronaphthalene ring system of lovastatin, creating a conjugated diene. Selenium dioxide (SeO₂) is a classic and effective reagent for such transformations, particularly for the allylic oxidation of alkenes to furnish allylic alcohols, which can be further dehydrated under the reaction conditions to yield the diene product.

The proposed reaction scheme is as follows:

Lovastatin + SeO₂ → Dehydrolovastatin

Materials and Reagents

-

Lovastatin (Starting material)

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (Anhydrous)

-

Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄, Anhydrous)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Ethyl Acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized Water

Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

1. Reaction Setup

1.1. In a 100 mL round-bottom flask, dissolve 1.0 g of lovastatin in 40 mL of anhydrous 1,4-dioxane. 1.2. Add 0.3 g of selenium dioxide to the solution. 1.3. Equip the flask with a reflux condenser and a magnetic stir bar. 1.4. Place the flask in a heating mantle on a magnetic stirrer.

2. Reaction Execution

2.1. Heat the reaction mixture to reflux (approximately 101 °C) with continuous stirring. 2.2. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

- TLC Mobile Phase: Ethyl acetate / n-Hexane (1:1, v/v).

- Visualization: UV light (254 nm) and/or potassium permanganate stain.

- Lovastatin will have a different Rf value than the more conjugated, and typically less polar, dehydrolovastatin. 2.3. Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Extraction

3.1. Allow the reaction mixture to cool to room temperature. 3.2. Filter the mixture through a pad of Celite to remove the black selenium precipitate. 3.3. Rinse the flask and the Celite pad with a small amount of dichloromethane. 3.4. Transfer the filtrate to a separatory funnel. 3.5. Add 50 mL of deionized water to the separatory funnel and shake vigorously. 3.6. Extract the aqueous layer with dichloromethane (3 x 30 mL). 3.7. Combine the organic layers. 3.8. Wash the combined organic layers with brine (2 x 30 mL). 3.9. Dry the organic layer over anhydrous sodium sulfate. 3.10. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification

4.1. Purify the crude product by silica gel column chromatography. 4.2. Column Preparation: Pack a glass column with silica gel in a slurry of n-hexane. 4.3. Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. 4.4. Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). 4.5. Collect fractions and monitor by TLC to identify those containing the pure dehydrolovastatin. 4.6. Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure dehydrolovastatin as a solid.

Data Presentation

Table 1: Physicochemical and Analytical Data of Dehydrolovastatin

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₃₄O₄ | [2] |

| Molecular Weight | 386.5 g/mol | [2] |

| Exact Mass | 386.2457 g/mol | [3] |

| Appearance | White to off-white solid | |

| IUPAC Name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-[2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | [3] |

Table 2: Suggested HPLC Conditions for Analysis

| Parameter | Condition | Reference |

| Column | C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v) | [4] |

| Flow Rate | 1.0 - 1.5 mL/min | [4] |

| Detection | UV at 238 nm | [4] |

| Column Temp. | 30 °C | [4] |

Characterization

The identity and purity of the synthesized dehydrolovastatin should be confirmed using standard analytical techniques:

-

HPLC: To determine the purity of the final product. The retention time of dehydrolovastatin will be different from that of lovastatin.

-